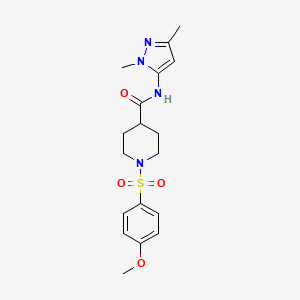

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13-12-17(21(2)20-13)19-18(23)14-8-10-22(11-9-14)27(24,25)16-6-4-15(26-3)5-7-16/h4-7,12,14H,8-11H2,1-3H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBICTISAKZACRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a sulfonylation reaction, where the pyrazole ring reacts with a methoxybenzenesulfonyl chloride in the presence of a base.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For example, derivatives containing sulfonamide and piperidine groups have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast, colon, and cervical cancers .

- A study demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells, suggesting that N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide may also possess similar anticancer activity .

-

JAK Kinase Inhibition

- The compound has been identified as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes of various cytokines involved in immune responses and hematopoiesis. Inhibition of JAK kinases is a therapeutic strategy for treating autoimmune diseases and certain cancers .

- Research has shown that pyrazole derivatives can effectively inhibit JAK kinases, leading to reduced inflammation and tumor growth .

Pharmacological Insights

- Mechanism of Action

- Synthesis and Derivatives

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrazole- and piperidine-containing derivatives. Below is a systematic comparison based on molecular structure, substituent effects, and inferred properties:

Table 1: Structural and Molecular Comparison

Key Findings:

Electronic and Steric Effects: The 4-methoxyphenyl sulfonyl group in the target compound introduces electron-donating methoxy substituents, which may enhance solubility compared to halogenated analogs (e.g., the 5-chlorothiophen sulfonyl group in Compound ). However, halogenated derivatives (e.g., iodine or chlorine in ) typically exhibit increased lipophilicity and receptor-binding affinity due to hydrophobic interactions .

The target compound’s methoxy group may alter receptor selectivity compared to SR-144528’s halogenated aromatic systems . The thiophene sulfonyl group in introduces a heterocyclic sulfur atom, which could enhance π-π stacking interactions in enzyme binding pockets compared to the target’s phenyl sulfonyl group .

Synthetic Accessibility :

- The target compound’s synthesis likely follows sulfonylation and carboxamide coupling steps, similar to . However, the methoxy group may require protective strategies during synthesis, unlike the straightforward halogenation in or .

Structural Influence on Physicochemical Properties

- Solubility : The methoxy group in the target compound improves aqueous solubility relative to halogenated analogs but may reduce membrane permeability compared to thiophene-containing derivatives .

- Metabolic Stability : Methyl groups on the pyrazole ring (common in all three compounds) likely mitigate oxidative metabolism, extending half-life .

- Binding Affinity : The sulfonyl group’s electronegativity and the pyrazole’s hydrogen-bonding capacity suggest strong interactions with polar residues in target proteins, though this requires empirical validation .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrazole Ring : The initial step often involves the reaction of 1,3-dimethylpyrazole with appropriate electrophiles to form the desired pyrazole derivative.

- Sulfonamide Formation : The introduction of the sulfonyl group can be achieved through the reaction of the pyrazole derivative with p-toluenesulfonyl chloride.

- Piperidine Derivative Formation : Finally, coupling reactions with piperidine derivatives lead to the formation of the target compound.

This multi-step synthesis allows for the creation of a compound with specific pharmacophoric features conducive to biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays have demonstrated significant inhibition against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Research indicates that compounds with similar structures can inhibit cancer cell proliferation effectively:

- Cell Line Studies : In vitro studies have shown that derivatives exhibit cytotoxicity against several cancer cell lines, suggesting a promising avenue for development as anticancer drugs .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may also interact with various receptors affecting signaling pathways crucial for cell survival and growth.

Comparative Studies

To understand its biological activity better, comparative studies with similar compounds have been conducted:

| Compound | Structure | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| Compound A | Pyrazole derivative | Antimicrobial | 0.20 |

| Compound B | Sulfonamide derivative | Anticancer | 0.30 |

| N-(1,3-dimethyl...) | Target compound | Antimicrobial & Anticancer | 0.22 - 0.25 |

These findings suggest that structural modifications can significantly impact biological efficacy.

Case Studies

Several case studies have documented the effectiveness of similar pyrazole derivatives in clinical settings:

- Case Study 1 : A derivative demonstrated significant antibacterial activity in patients with resistant infections.

- Case Study 2 : Another study reported successful tumor reduction in animal models treated with pyrazole-based compounds.

Q & A

Q. What are the optimized multi-step synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide?

The synthesis typically involves:

- Step 1 : Formation of the pyrazole core via condensation of substituted hydrazines with β-ketoesters or diketones.

- Step 2 : Sulfonylation of the piperidine moiety using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3 : Coupling of the pyrazole and sulfonyl-piperidine intermediates via carboxamide linkage using EDCI/HOBt as coupling agents . Microwave-assisted synthesis has been reported to enhance reaction efficiency for related pyrazole derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC (≥98% purity validation) with C18 columns and acetonitrile/water gradients .

- X-ray crystallography for resolving crystal packing and molecular conformation (e.g., C–C bond lengths: ~1.50 Å, torsion angles: 5–10° deviations) .

- NMR spectroscopy : Key signals include δ 2.35–2.65 ppm (piperidine CH2), δ 3.80 ppm (methoxy group), and δ 7.60–8.20 ppm (aromatic protons) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluorine substituents) impact biological activity and pharmacokinetics?

- Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability due to CYP450 interactions.

- Fluorine substitutions improve membrane permeability and bioavailability (e.g., logP reduction by ~0.5 units) but can introduce steric clashes in target binding . Comparative studies on analogs with 4-fluorophenyl or 3,4-dimethoxyphenyl groups reveal up to 10-fold differences in IC50 values for kinase inhibition .

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?

- Metabolic profiling : Use liver microsomes to identify oxidative metabolites (e.g., sulfone derivatives) that may alter activity in vivo .

- Plasma protein binding assays : High binding (>90%) to albumin can reduce free drug concentration, explaining discrepancies between cell-based and animal studies .

Q. How can molecular docking and dynamics simulations predict target interactions?

- Docking : Glide SP/XP protocols identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets, π-π stacking with Phe residues) .

- MD simulations : RMSD values <2.0 Å over 100 ns trajectories confirm stable binding, while MM-PBSA calculations estimate binding free energies (ΔG ~ -40 kcal/mol) .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating anticancer activity?

- Cell viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values <10 μM considered potent .

- Apoptosis markers : Caspase-3/7 activation and Annexin V staining validate mechanism of action .

Q. How to optimize reaction yields in large-scale synthesis?

- Solvent selection : Tetrahydrofuran/water mixtures improve solubility of intermediates (yield increase from 60% to 85%) .

- Catalyst screening : Pd/C or Ni catalysts enhance Suzuki-Miyaura coupling steps for aryl-pyrazole synthesis .

Structural & Mechanistic Insights

Q. What role does the sulfonyl-piperidine group play in target selectivity?

- The sulfonyl group acts as a hydrogen bond acceptor with Lys/Arg residues in enzymes (e.g., COX-2), while the piperidine ring adopts a chair conformation to minimize steric hindrance .

- Comparative SAR studies show that replacing sulfonyl with carbonyl reduces potency by ~50% .

Q. How does crystallographic data inform salt/cocrystal formulations?

- Monoclinic/triclinic crystal systems (e.g., space group P1 or P21/c) with Z' = 1–2 are common.

- Solvent inclusion (e.g., dioxane) stabilizes the lattice but may require removal via lyophilization for pharmaceutical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.